diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride
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Overview
Description
Diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride is a chemical compound with the molecular formula C17H29ClN2O3 and a molecular weight of 344.877 g/mol. It is known for its unique structure, which includes a propoxyphenyl group, a carbamoyloxy group, and an azanium chloride moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride typically involves the reaction of diethylamine with 4-propoxyphenyl isocyanate to form the intermediate diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]amine. This intermediate is then reacted with hydrochloric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives where the chloride ion is replaced by other functional groups.
Scientific Research Applications
Diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context of the study .
Comparison with Similar Compounds
Similar Compounds
Diethyl-[2-[(4-butoxyphenyl)carbamoyloxy]propyl]azanium chloride: Similar structure with a butoxy group instead of a propoxy group.
Diethyl-[2-[(4-methoxyphenyl)carbamoyloxy]propyl]azanium chloride: Contains a methoxy group instead of a propoxy group.
Uniqueness
Diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride is unique due to its specific propoxyphenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications where specific interactions and reactions are required .
Properties
CAS No. |
42508-16-7 |
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Molecular Formula |
C17H29ClN2O3 |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride |
InChI |
InChI=1S/C17H28N2O3.ClH/c1-5-12-21-16-10-8-15(9-11-16)18-17(20)22-14(4)13-19(6-2)7-3;/h8-11,14H,5-7,12-13H2,1-4H3,(H,18,20);1H |
InChI Key |
SRQCBLREMAWLTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)OC(C)C[NH+](CC)CC.[Cl-] |
Origin of Product |
United States |
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